Chirality-Dependent Potency: (S)-GNA vs. (R)-GNA Modification in siRNA Therapeutics
A direct comparative study of siRNA duplexes modified with either (S)-GNA or (R)-GNA nucleotides (synthesized using the corresponding phosphoramidites) demonstrated that (S)-GNA modification provides significantly greater in vitro potency [1]. In a GalNAc-conjugated siRNA targeting mouse transthyretin (TTR), a positional walk of (S)-GNA along the guide and passenger strands revealed it was well-tolerated in the seed region and resulted in an approximate 2-fold improvement in in vitro potency compared to the parent sequence. Most critically, siRNAs modified with (S)-GNA showed greater in vitro potencies over identical sequences containing (R)-GNA [2].
| Evidence Dimension | In vitro siRNA potency (IC50 improvement) |
|---|---|
| Target Compound Data | Approximate 2-fold improvement in potency for (S)-GNA-modified GalNAc-siRNA targeting mouse TTR [1] |
| Comparator Or Baseline | (R)-GNA-modified siRNA with identical sequence; Parent unmodified siRNA [2] |
| Quantified Difference | Greater in vitro potencies for (S)-GNA vs. (R)-GNA sequences; ~2-fold improvement over parent [1] |
| Conditions | GalNAc-conjugated siRNA duplex targeting mouse transthyretin (TTR); in vitro cellular assay [1] |
Why This Matters
This chirality-dependent potency directly informs procurement: selecting the (S)-enantiomer phosphoramidite is mandatory for achieving therapeutic efficacy in RNAi applications, as the (R)-enantiomer yields inferior potency.
- [1] Schlegel MK, Foster DJ, Kel'in AV, et al. Chirality Dependent Potency Enhancement and Structural Impact of Glycol Nucleic Acid Modification on siRNA. J Am Chem Soc. 2017;139(25):8537-8546. doi:10.1021/jacs.7b02694. View Source
- [2] Egli M, Schlegel MK, Manoharan M. Acyclic (S)-glycol nucleic acid (S-GNA) modification of siRNAs improves the safety of RNAi therapeutics while maintaining potency. RNA. 2023;29(4):402-414. doi:10.1261/rna.079526.122. View Source
